An In-Depth Technical Guide to the Mass and Weight of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate
An In-Depth Technical Guide to the Mass and Weight of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate
Executive Summary
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The identity, purity, and structure of a compound are foundational to its subsequent investigation as a potential therapeutic agent. This technical guide provides an in-depth analysis of two critical physicochemical parameters for tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate: its molecular weight and its exact mass. While often used interchangeably in general discourse, these terms have distinct and crucial meanings in the context of analytical chemistry. This document will elucidate the theoretical basis for each, present the calculated values for the target compound, and provide a detailed, field-proven protocol for their experimental verification using high-resolution mass spectrometry (HRMS). The methodologies described herein are designed to serve as a self-validating system, ensuring the highest degree of confidence for researchers, scientists, and drug development professionals.
Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass
A frequent point of confusion in analytical science is the distinction between molecular weight (or more accurately, average molecular mass) and exact mass (or monoisotopic mass). Understanding this difference is not merely academic; it is fundamental to the correct application and interpretation of mass spectrometry data.
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Molecular Weight (Average Molecular Mass) is a weighted average calculated from the natural abundance of all stable isotopes of each element in a molecule. The atomic weights listed on the periodic table are these weighted averages. This value is most relevant for stoichiometric calculations involving bulk quantities of a substance, such as preparing a solution of a specific molarity.
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Exact Mass (Monoisotopic Mass) is the mass calculated by summing the masses of the most abundant, stable isotope of each constituent element. For example, the mass of Carbon is taken as that of ¹²C (12.000000 Da), not the weighted average of 12.011 Da. Mass spectrometers are powerful enough to separate and detect individual ions based on their specific isotopic composition. Therefore, high-resolution mass spectrometry measures the exact mass of a molecule, not its average molecular weight.[1] This value is critical for determining the elemental composition of an unknown compound.
The conceptual difference between these two values is a cornerstone of analytical characterization.
Caption: Standard workflow for HRMS analysis of a small molecule.
Field-Proven Protocol for HRMS Analysis
This protocol describes a self-validating system for the characterization of tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate. The causality behind the choice of reagents and instrument parameters is to ensure soft ionization, which keeps the molecule intact, and high resolution for accurate mass measurement.
1. Sample Preparation:
- Action: Accurately weigh approximately 1 mg of the compound.
- Causality: An accurate starting weight, while not critical for exact mass, is good laboratory practice and necessary for any subsequent quantitative analysis.
- Action: Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL for analysis.
- Causality: Acetonitrile and water are common reversed-phase solvents compatible with ESI. Formic acid is added to facilitate protonation of the analyte in the ESI source, promoting the formation of the desired [M+H]⁺ ion.
2. Instrumentation and Data Acquisition:
- Instrument: A high-resolution mass spectrometer, such as an Agilent Q-TOF or Thermo Scientific Orbitrap, equipped with an Electrospray Ionization (ESI) source.
- Ionization Mode: Positive (+) ESI.
- Causality: The presence of basic nitrogen atoms on the quinazoline ring makes the molecule readily susceptible to protonation, making positive ion mode the logical choice.
- Acquisition Parameters:
- Mass Range: 100 - 1000 m/z
- Capillary Voltage: 3.5 - 4.0 kV
- Gas Temperature: 300 - 325 °C
- Nebulizer Pressure: 30 - 45 psig
- Causality: These parameters are optimized to ensure efficient solvent evaporation and ion generation without causing in-source fragmentation of the parent molecule.
3. Data Analysis and Self-Validation:
- Expected Ion: The primary ion of interest will be the protonated molecule, [M+H]⁺.
- Calculated Exact Mass of Neutral Molecule (M): 337.04293 Da
- Calculated m/z of Protonated Ion ([M+H]⁺): 338.05076 Da (Calculated by adding the mass of a proton, 1.007825 Da, to the exact mass).
- Trustworthiness through Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br (~50.69% abundance) and ⁸¹Br (~49.31% abundance), which differ in mass by approximately 2 Da. This results in a highly characteristic isotopic pattern. The mass spectrum should show two major peaks for the protonated molecule:
- A peak at m/z ~338.05 corresponding to [C₁₄H₁₆⁷⁹BrN₃O₂ + H]⁺
- A peak at m/z ~340.05 corresponding to [C₁₄H₁₆⁸¹BrN₃O₂ + H]⁺
- The presence of this A+2 peak with nearly equal intensity (~97% of the A peak) is a definitive and self-validating signature of a mono-brominated compound. This provides a powerful layer of confirmation beyond the accurate mass measurement alone. A high-resolution instrument will resolve these peaks clearly.
Part 4: Applications in Research and Drug Development
The accurate determination of the exact mass and molecular formula is a non-negotiable step in the advancement of any new chemical entity within the drug development pipeline.
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Identity Confirmation: HRMS provides the most definitive confirmation that the compound synthesized is indeed the intended molecule. It serves as a primary piece of data in the certificate of analysis for any research chemical.
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Purity Assessment: While chromatography (like LC-UV) is used for purity assessment, HRMS coupled with liquid chromatography (LC-MS) can distinguish the target compound from impurities that may have the same retention time but different elemental compositions.
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Metabolite Identification: In preclinical studies, HRMS is used to identify the metabolites of a drug candidate by detecting the mass shifts associated with metabolic transformations (e.g., hydroxylation, demethylation).
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Regulatory Submission: All data packages submitted to regulatory agencies (such as the FDA) require unambiguous structural characterization, for which HRMS data is a cornerstone.
References
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Separation Science. (n.d.). Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. Retrieved from [Link]
- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
- de Hoffmann, E., & Stroobant, V. (2007).
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Reddit discussion on r/Chempros. (2023). Exact mass vs molecular weight. Retrieved from [Link]
- Gu, M., & Wang, R. (2019). High-Resolution Mass Spectrometry for Small-Molecule Analysis. Applications of Mass Spectrometry in Life-Safety.
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Gao, F., et al. (2016). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 88(15), 7688-7695. Retrieved from [Link]
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Gabelica, V., & Rosu, F. (2021). High-Resolution Native Mass Spectrometry. DSpace@UMassAmherst. Retrieved from [Link]
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Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13, 333-336. Retrieved from [Link]
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Loo, J. A. (2017). High-Performance Mass Spectrometry for Small Molecule and Protein Applications. LCGC North America, 35(s4), 28-33. Retrieved from [Link]
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Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13, 333–336. Retrieved from [Link]
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MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]
